9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine

Photoinduced electron transfer Fullerene photophysics Donor-acceptor dyads

9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine (CAS 649724-45-8), also referred to as 9,9-dimethoxyethyl-2-diphenylaminofluorene (DAF), is a C31H31NO2 fluorene derivative with a molecular weight of 449.6 g/mol. It belongs to the diphenylaminofluorene class of triarylamine hole-transport materials (HTMs), characterized by a fluorene core substituted at the 9-position with two 2-methoxyethyl chains and at the 2-position with a diphenylamine donor group.

Molecular Formula C31H31NO2
Molecular Weight 449.6 g/mol
CAS No. 649724-45-8
Cat. No. B12604468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine
CAS649724-45-8
Molecular FormulaC31H31NO2
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCOCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC=C5)CCOC
InChIInChI=1S/C31H31NO2/c1-33-21-19-31(20-22-34-2)29-16-10-9-15-27(29)28-18-17-26(23-30(28)31)32(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h3-18,23H,19-22H2,1-2H3
InChIKeyQIZGDBLZVLDEDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine (CAS 649724-45-8): Core Identity and Procurement Context


9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine (CAS 649724-45-8), also referred to as 9,9-dimethoxyethyl-2-diphenylaminofluorene (DAF), is a C31H31NO2 fluorene derivative with a molecular weight of 449.6 g/mol . It belongs to the diphenylaminofluorene class of triarylamine hole-transport materials (HTMs), characterized by a fluorene core substituted at the 9-position with two 2-methoxyethyl chains and at the 2-position with a diphenylamine donor group . This motif is engineered for applications in organic light-emitting diodes (OLEDs), perovskite solar cells, and nonlinear optical (NLO) fullerene adducts, where the methoxyethyl side chains are designed to enhance solubility, suppress aggregation, and improve hole-injection properties relative to simple alkyl-substituted analogs [1].

Why 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine Cannot Be Replaced by Generic 9,9-Dialkyl or Diarylaminofluorene Analogs


Substituting 9,9-bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine with a generic 9,9-dimethyl or 9,9-diethyl analog ignores the functional role of the ether-oxygen-containing side chains. As demonstrated in photoinduced electron-transfer studies, the methoxyethyl substituents actively participate in solubilizing the fluorene core, suppressing molecular aggregation, and modulating the donor ability of the diphenylamine unit in ways that simple alkyl chains cannot replicate [1]. The electron-transfer efficiency from DAF to triplet-excited C60 is measurably different from that of the triphenylamine-substituted analog BTAF, confirming that the nature of the 9-position substituent directly governs key photophysical outcomes [1]. Generic substitution therefore risks altered solubility profiles, shifted HOMO energetics, and unpredictable performance in optoelectronic device stacks where charge-transfer dynamics are critical.

Quantitative Differentiation Evidence for 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine vs. Closest Analogs


Electron-Transfer Efficiency: DAF vs. BTAF in Fullerene (C60) Triplet Quenching

In a direct head-to-head nanosecond laser flash photolysis study, the electron-transfer process from the ground state of DAF (the target compound) to the triplet excited state of C60 (3C60*) was quantitatively compared with that of 9,9-bis(4-triphenylamino)fluorene (BTAF). The electron transfer of BTAF/3C60* was observed to be more efficient than that of DAF/3C60*, with the efficiency trend correlating with the free energy changes (−ΔGet) [1]. This experimentally confirms that the amine-substituent architecture at the fluorene 9-position—diphenylamino (DAF) vs. triphenylamino (BTAF)—directly modulates intermolecular charge-transfer kinetics.

Photoinduced electron transfer Fullerene photophysics Donor-acceptor dyads

Computed Lipophilicity (LogP) as a Proxy for Solubility Differentiation from 9,9-Dimethyl and 9,9-Diethyl Analogs

The calculated LogP (octanol-water partition coefficient) for 9,9-bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine is 7.50 . While direct experimental LogP data for the 9,9-dimethyl analog (CAS 148077-51-4, C27H23N, MW 361.48) and 9,9-diethyl analog (CAS 148077-53-6, C29H27N, MW 389.53) are not available in the same database for direct comparison, the higher molecular weight and the presence of two ether oxygen atoms in DAF are structurally expected to impart greater polarity and altered solubility characteristics in medium-polarity organic solvents commonly used for solution-processed optoelectronic devices.

Solubility Lipophilicity Formulation

Role as a Key Synthetic Precursor for Fullerene-Based NLO Triads and Tetrads

9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine is explicitly reported as a synthetic intermediate in the preparation of C60(>DPAF-C18)(>CPAF-C2M) branched triad and C60(>DPAF-C18)(>CPAF-C2M) tetrad nanostructures, which exhibit broadband two-photon absorption across the near-infrared (NIR) spectrum . The diphenylaminofluorene (DPAF) antenna moiety, incorporating the methoxyethyl-solubilized fluorene core, serves as the electron-donating chromophore in these donor-acceptor architectures. This specific utilization as a building block for advanced NLO materials is not reported for the simpler 9,9-dimethyl or 9,9-diethyl analogs in the same synthetic context.

Nonlinear optics Fullerene adducts Two-photon absorption

Molecular Weight and Polar Surface Area Differentiation for Purification and Formulation

The target compound has a molecular weight of 449.58 g/mol and a topological polar surface area (PSA) of 21.70 Ų . In comparison, the 9,9-dimethyl analog (CAS 148077-51-4) has a molecular weight of 361.48 g/mol (C27H23N) and the 9,9-diethyl analog (CAS 148077-53-6) has a molecular weight of 389.53 g/mol (C29H27N) . The higher molecular weight of DAF places it in a different regime for thermal sublimation purification—a critical process for OLED-grade materials—while the modest PSA suggests retention of sufficient volatility for vacuum thermal evaporation (VTE) processing. The additional 88 Da relative to the dimethyl analog provides a distinct mass-spectrometric fingerprint for identity confirmation and purity assessment.

Purification Sublimation Quality control

Recommended Application Scenarios for 9,9-Bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine Based on Quantitative Evidence


Fullerene-Based Photoresponsive Donor-Antenna Constructs

This compound is the demonstrated diphenylaminofluorene (DPAF) antenna building block for synthesizing C60 triads and tetrads with broadband NIR two-photon absorption . Its methoxyethyl chains confer the solubility necessary for solution-phase fullerene functionalization, while its moderated electron-donor strength (relative to triphenylamino-substituted BTAF) provides tunable charge-transfer dynamics in the final adduct [1].

Solution-Processed Hole-Transport Layers Requiring Ether-Functionalized Solubility

The methoxyethyl substituents at the 9-position are specifically noted to perform the functions of solubilizing the fluorene core and suppressing aggregation [1]. This makes DAF a candidate HTM for solution-processed OLEDs or perovskite solar cells where conventional 9,9-dialkyl fluorene HTMs exhibit limited solubility in preferred processing solvents. However, direct comparative hole-mobility data against 9,9-dimethyl or 9,9-diethyl analogs are not available in the retrieved literature; users should validate mobility in their specific device stack.

Intermolecular Electron-Transfer Model Systems

The quantitatively characterized electron-transfer efficiency of DAF with triplet-excited C60, established via nanosecond laser flash photolysis in both nonpolar (toluene) and polar (benzonitrile) solvents [1], positions it as a well-defined electron donor for fundamental photophysical studies. Researchers investigating donor-acceptor distance dependence, solvent reorganization effects, or electron-mediating processes can select DAF with the assurance that its ground-state-to-3C60* electron-transfer behavior has been experimentally benchmarked.

Quality-Control Reference Standard for Fluorene-Based Arylamine Inventory

The distinct molecular weight (449.58 g/mol), LogP (7.50), and PSA (21.70 Ų) of 9,9-bis(2-methoxyethyl)-N,N-diphenyl-9H-fluoren-2-amine provide a unique analytical fingerprint that differentiates it from the lower-mass 9,9-dimethyl (361.48 g/mol) and 9,9-diethyl (389.53 g/mol) analogs. Procurement and inventory management workflows can leverage these values for unambiguous identity confirmation by LC-MS or HPLC-PDA.

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